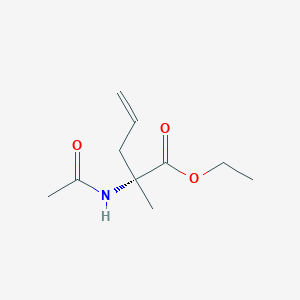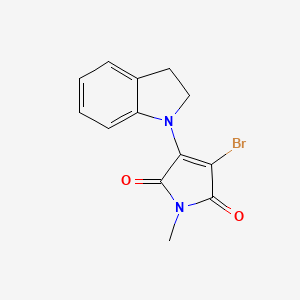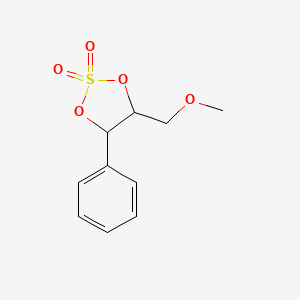
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentenoic acid, featuring an acetylamino group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution .
Epoxides: and from oxidation.
Alcohols: from reduction.
Scientific Research Applications
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetylamino group, making it less reactive in certain biochemical pathways.
2-Methyl-4-pentenoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
2-Acetylamino-4-pentenoic acid: Contains the acetylamino group but lacks the ester moiety, influencing its chemical behavior.
Uniqueness
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetylamino and ester groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
339991-80-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (2R)-2-acetamido-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-7-10(4,11-8(3)12)9(13)14-6-2/h5H,1,6-7H2,2-4H3,(H,11,12)/t10-/m1/s1 |
InChI Key |
GYIFRUIVEOHHJO-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC=C)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)

![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
